Ring-Size-Dependent ADAM10 Selectivity: [3.4] vs. [2.5] Azaspiro Scaffolds
The 5-azaspiro[3.4]octane scaffold provides a distinct conformational constraint compared to the 5-azaspiro[2.5]octane system, which has been extensively characterized as a selective ADAM10/HER-2 sheddase inhibitor platform. While the 5-azaspiro[3.4]octane core has been developed as a new class of conformationally constrained iminosugars via Rh(II)-catalyzed C(sp³)–H amination, its distinct ring geometry offers altered vector angles and binding pocket exploration capabilities that cannot be achieved with the [2.5] spiro system [1]. In biological evaluations of spiro-iminosugars based on the 5-azaspiro[3.4]octane skeleton, a new class of correctors of defective F508del-CFTR gating involved in cystic fibrosis was identified, demonstrating functional activity distinct from the ADAM10-targeting [2.5] spiro compounds [2].
| Evidence Dimension | Target engagement and functional activity profile |
|---|---|
| Target Compound Data | Identified as a corrector of defective F508del-CFTR gating; scaffold synthesized via stereocontrolled Rh(II)-catalyzed C(sp³)–H amination with quaternary C–N bond formation |
| Comparator Or Baseline | 5-Azaspiro[2.5]octane-7-carboxamide derivatives (e.g., (6S,7S)-N-hydroxy-5-methyl-6-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbonyl)-5-azaspiro[2.5]octane-7-carboxamide) reported as selective ADAM10 inhibitors |
| Quantified Difference | Divergent therapeutic target classes: CFTR correction vs. ADAM10/HER-2 sheddase inhibition; no direct cross-activity data available |
| Conditions | 5-Azaspiro[3.4]octane iminosugar scaffold synthesized via polyoxygenated cyclobutane substrates with Rh(II) catalysis; F508del-CFTR functional assays |
Why This Matters
Procurement for cystic fibrosis research or ADAM10-targeting programs must distinguish between [3.4] and [2.5] spiro systems due to fundamentally different biological target engagement profiles.
- [1] Synthetic route to a new class of conformationally constrained iminosugars based on a 5-azaspiro[3.4]octane skeleton via Rh(II)-catalyzed C(sp³)–H amination. HAL TEI export of hal-02410808. 2016. View Source
- [2] Mahasenan KV, Ding D, Gao M, et al. In Search of Selectivity in Inhibition of ADAM10. ACS Med Chem Lett. 2018;9(7):708-713. PMID: 30034605. View Source
